molecular formula C10H10BrNO B1443788 1-Bromo-4-(2-isocyanatopropyl)benzene CAS No. 1082787-37-8

1-Bromo-4-(2-isocyanatopropyl)benzene

Cat. No.: B1443788
CAS No.: 1082787-37-8
M. Wt: 240.1 g/mol
InChI Key: AWXDJSIOMUEASQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-isocyanatopropyl)benzene (CAS 1082787-37-8) is a brominated aromatic compound featuring an isocyanate functional group. Its molecular formula is C₁₀H₁₀BrNO (MW 240.1), and it exists as a liquid stored at 4°C due to its reactive isocyanate group (N=C=O) . The compound is utilized in polymerization and cross-coupling reactions, with applications in specialty chemicals and materials science. Its hazard profile includes irritant and sensitizing properties, typical of isocyanates .

Properties

IUPAC Name

1-bromo-4-(2-isocyanatopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXDJSIOMUEASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082787-37-8
Record name 1-bromo-4-(2-isocyanatopropyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-isocyanatopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with 2-isocyanatopropane in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-isocyanatopropyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromine oxides and other brominated compounds.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Amides, ureas, and other isocyanate derivatives.

Scientific Research Applications

1-Bromo-4-(2-isocyanatopropyl)benzene has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-isocyanatopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new bonds. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Physical State Key Functional Group Application Reference
1-Bromo-4-(2-isocyanatopropyl)benzene 1082787-37-8 C₁₀H₁₀BrNO Liquid Isocyanate (N=C=O) Polymerization
1-Bromo-2-(2-isocyanatopropyl)benzene - C₁₀H₁₀BrNO Liquid Isocyanate (N=C=O) Specialty synthesis
1-Bromo-4-(trans-4-propylcyclohexyl)benzene 86579-53-5 C₁₅H₂₁Br Solid (mp 47.9°C) Cyclohexyl Liquid crystals
1-Bromo-4-(2-chloro-2-methylpropyl)benzene - C₁₀H₁₂BrCl Oil Chloro Hydrochlorination studies

Table 2: Reactivity and Hazard Profiles

Compound Name Reactivity Profile Hazard Statements (Selected) Reference
1-Bromo-4-(2-isocyanatopropyl)benzene High (isocyanate reactivity) H315, H319, H335 (irritant/sensitizer)
1-Bromo-4-(difluoromethoxy)benzene Moderate (electron-withdrawing group) Not specified
β-Bromoisopropylbenzene Moderate (alkyl bromide) H302, H312 (harmful if swallowed)

Key Findings

  • Positional Isomerism : Para-substituted bromine in the target compound enhances electronic communication with the isocyanate group, improving reactivity in cross-coupling versus ortho isomers .
  • Functional Group Impact : Isocyanate groups enable polymerization and urethane formation, whereas halogens (Cl, F) or cyclohexyl groups shift applications to stability-driven uses (e.g., liquid crystals) .
  • Synthetic Utility : Bromine serves as a versatile leaving group in Pd-catalyzed reactions, but its position and adjacent substituents dictate reaction pathways .

Biological Activity

1-Bromo-4-(2-isocyanatopropyl)benzene is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a bromine atom and an isocyanate functional group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₀BrNO
  • Molecular Weight : 240.1 g/mol
  • IUPAC Name : 1-bromo-4-(2-isocyanatopropyl)benzene
  • CAS Number : 1082787-37-8

The compound's structure features a benzene ring substituted with a bromine atom and a propyl chain linked to an isocyanate group. This configuration is crucial for its reactivity and interaction with biological systems.

1-Bromo-4-(2-isocyanatopropyl)benzene exhibits various mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with isocyanate groups often demonstrate antimicrobial properties. The isocyanate moiety can react with nucleophilic sites on microbial proteins, leading to inhibition of growth and metabolism.
  • Cytotoxicity : Research has shown that similar compounds can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often evaluated using assays like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to assess cell viability after treatment.

Cytotoxicity Studies

A study investigating the cytotoxic effects of 1-bromo-4-(2-isocyanatopropyl)benzene was conducted on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at specific concentrations over a 96-hour exposure period. The following table summarizes the findings:

Cell LineIC₅₀ (µM)Treatment Duration (hrs)Notes
Miapaca-21096High sensitivity
Panc-13096Moderate sensitivity
HPSC596Very high sensitivity

These results suggest that the compound may have potential as an anticancer agent, particularly against pancreatic cancer cells.

Case Study 1: Anticancer Potential

In a controlled study, researchers treated pancreatic cancer cells (Panc-1) with varying concentrations of 1-bromo-4-(2-isocyanatopropyl)benzene alongside radiation therapy. The combination treatment showed enhanced cell killing effects compared to radiation alone, indicating a synergistic effect that could be harnessed for therapeutic purposes.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent in pharmaceutical formulations.

Safety and Toxicity

While the biological activities of 1-bromo-4-(2-isocyanatopropyl)benzene are promising, safety assessments are critical. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory sensitization. Proper handling and safety protocols are essential when working with this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.